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molecular formula C5H8ClNO2 B1433761 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1628263-61-5

2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No. B1433761
M. Wt: 149.57 g/mol
InChI Key: KDRDRWLTSZRXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993590B2

Procedure details

To a suspension of potassium carbonate (13.9 g, 100 mmol, 2.2 eq.) in water (33.5 mL) was added hydroxyazetidine hydrochloride (5 g, 45.6 mmol, 1 eq.). The reaction mixture was stirred at r.t. until complete dissolution, then diluted with 33.5 mL of DCM and cooled to 0° C. prior to the dropwise introduction of chloroacetyl chloride (4.4 mL, 54.8 mmol, 1.2 eq.) over 30 min After 2 h stirring at r.t., the reaction mixture was filtered, the organic layer was separated, and the aqueous phase was extracted with a mixture EtOAc/nBuOH 1:1 (6×16 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. The residue was suspended in acetone (48 mL) and stirred vigorously for 20 min, filtered and the filtrate was concentrated in vacuo to afford Intermediate Gen-13-a.
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
33.5 mL
Type
solvent
Reaction Step One
Name
hydroxyazetidine hydrochloride
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
33.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].Cl.O[N:9]1[CH2:12]C[CH2:10]1.[Cl:13][CH2:14][C:15](Cl)=[O:16]>O.C(Cl)Cl>[Cl:13][CH2:14][C:15]([N:9]1[CH2:12][CH:1]([OH:4])[CH2:10]1)=[O:16] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
33.5 mL
Type
solvent
Smiles
O
Step Two
Name
hydroxyazetidine hydrochloride
Quantity
5 g
Type
reactant
Smiles
Cl.ON1CCC1
Step Three
Name
Quantity
4.4 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
Quantity
33.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. until complete dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with a mixture EtOAc/nBuOH 1:1 (6×16 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
stirred vigorously for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford Intermediate Gen-13-a

Outcomes

Product
Name
Type
Smiles
ClCC(=O)N1CC(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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